5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine
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Overview
Description
5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the nitrophenyl group attached to the thiazole ring enhances its chemical reactivity and potential biological activity. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 3-nitrobenzyl chloride with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 5-[(3-Aminophenyl)methyl]-1,3-thiazol-2-amine.
Substitution: Various substituted thiazole derivatives.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential lead compound for the development of new drugs.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and ultimately, cell death .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with antimicrobial activity.
1-[(4-Nitrophenyl)methyl]-1H-imidazole: A compound with a similar nitrophenyl group but different heterocyclic ring.
5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazole-2-amine: A thiadiazole derivative with similar biological activities.
Uniqueness
5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring and a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c11-10-12-6-9(16-10)5-7-2-1-3-8(4-7)13(14)15/h1-4,6H,5H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNYFWHUSAMSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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